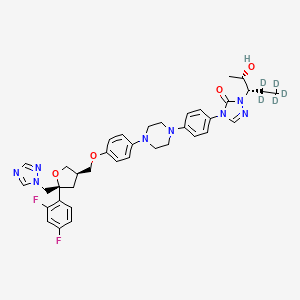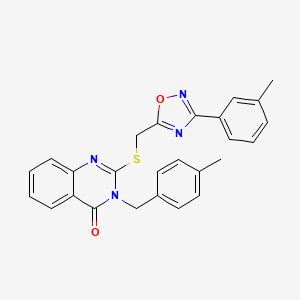
3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Quinazolin-4(3H)-one derivatives have garnered significant attention due to their potential as bactericides and fungicides. The compound "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a novel molecule within this class, which is expected to exhibit biological activities against phytopathogenic microorganisms. The presence of a 1,3,4-oxadiazole thioether moiety in these derivatives is a key structural feature that contributes to their antimicrobial properties .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives often involves the reaction of o-aminobenzamide with various reagents. For instance, a one-pot cascade synthesis method using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been reported, which is an efficient and environmentally benign approach . Additionally, reactions involving diaminoglyoxime and anthranilic acid derivatives or methyl 2-aminobenzoate have been developed to yield quinazolinone derivatives . These methods provide a basis for the synthesis of the compound , although the specific synthetic route for "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which is often modified with various substituents to enhance biological activity. The 1,3,4-oxadiazole thioether moiety, in particular, is a significant structural component that has been shown to improve the antimicrobial efficacy of these compounds . The structure-activity relationships (SAR) of these compounds can be investigated using techniques such as comparative molecular similarity index analysis (CoMSIA), which helps in understanding the impact of different substituents on biological activity .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including alkylation, recyclization, and reactions with Schiff bases. For example, 3-(N",N",S-trialkylisothioureido)quinazolin-4(3H)-ones can undergo recyclization into 1,3,4-oxadiazoles under certain conditions . Additionally, the reaction of 2-aminobenzohydrazides with Schiff bases can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 1,3,4-oxadiazoles . These reactions are indicative of the versatility and reactivity of the quinazolinone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of substituents such as the 1,3,4-oxadiazole thioether moiety can affect properties like solubility, stability, and reactivity. These properties are crucial for the biological activity of the compounds, as they determine the compounds' ability to interact with biological targets and their overall pharmacokinetic profile. The specific physical and chemical properties of "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" are not detailed in the provided papers, but can be inferred based on the known properties of similar quinazolinone derivatives .
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-17-10-12-19(13-11-17)15-30-25(31)21-8-3-4-9-22(21)27-26(30)33-16-23-28-24(29-32-23)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUMKCWVHBDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)
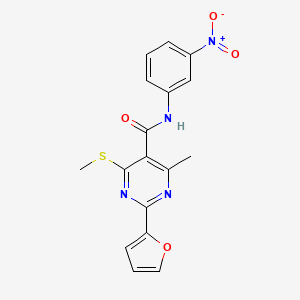
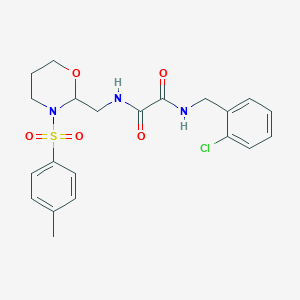
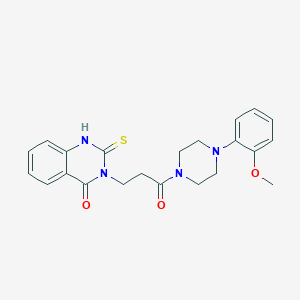

![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)
![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)

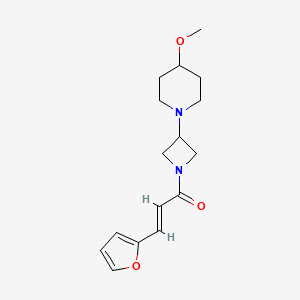
![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)
